molecular formula C9H8N2O2 B1312425 2-Methyl-4-nitroindole CAS No. 3484-10-4

2-Methyl-4-nitroindole

Cat. No.: B1312425
CAS No.: 3484-10-4
M. Wt: 176.17 g/mol
InChI Key: HCISKOUSZIJNET-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroindole is an organic compound with the molecular formula C9H8N2O2. It belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroindole typically involves the reaction of 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid. The reaction mixture is heated and refluxed, followed by cooling and the addition of an alcohol solution of potassium ethoxide. The resulting product is then isolated by filtration .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroindole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions often employ reducing agents like hydrogen or hydrazine to convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or hydrazine.

    Substitution: Conditions typically involve the use of acids or bases to facilitate the substitution process.

Major Products:

    Oxidation: Products include various oxides of the original compound.

    Reduction: The major product is 2-methyl-4-aminoindole.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-nitroindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different biomolecules, influencing their function.

Comparison with Similar Compounds

    2-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroindole: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Methyl-3-nitroindole: Differently positioned nitro group, leading to variations in chemical behavior.

Uniqueness: 2-Methyl-4-nitroindole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

2-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCISKOUSZIJNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454970
Record name 2-Methyl-4-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-10-4
Record name 2-Methyl-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetone (1.0 mL) and tert-butoxy potassium (2.7 g) were added to a solution of 3-nitroaniline (1.38 g) in dimethylsulfoxide (20 ml), and the reaction solution was stirred at room temperature for 3 hours. The reaction solution was diluted with ethyl acetate, and washed successively with an aqueous ammonium chloride solution and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain 2-methyl-4-nitro-1H-indole.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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